N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, a thiolane ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzylamine, is synthesized by reacting 3-bromobenzyl bromide with ammonia or an amine source under basic conditions.
Thiolane Ring Formation: The thiolane ring is introduced by reacting the bromophenyl intermediate with a thiolane precursor under controlled conditions to form the desired thiolane ring structure.
Oxazole Ring Formation: The oxazole ring is synthesized by cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and recrystallization to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the bromophenyl ring.
Scientific Research Applications
N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Its biological activity can be studied to understand its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the thiolane and oxazole rings contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: A simpler compound with a bromophenyl group, used as an intermediate in various syntheses.
2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide: A compound with similar structural features, including a bromophenyl and thiolane ring.
Uniqueness
N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a thiolane ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H21BrN2O4S |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-15-5-7-17(8-6-15)21-12-20(24-29-21)22(26)25(19-9-10-30(27,28)14-19)13-16-3-2-4-18(23)11-16/h2-8,11-12,19H,9-10,13-14H2,1H3 |
InChI Key |
LIRAOKYMLSOCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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